Einecs 244-519-2

Description

Properties

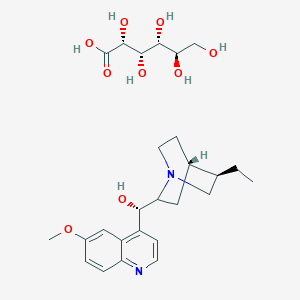

CAS No. |

21666-86-4 |

|---|---|

Molecular Formula |

C26H38N2O9 |

Molecular Weight |

522.6 g/mol |

IUPAC Name |

(S)-[(4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C20H26N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1 |

InChI Key |

LFDHHWHDYXAPIG-OSPZJNBRSA-N |

Isomeric SMILES |

CC[C@H]1CN2CC[C@H]1CC2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O.C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Strategies and Derivatization of Hydroquinidine Gluconate

Stereoselective Synthesis of the Hydroquinidine (B1662865) Moiety

The core of hydroquinidine gluconate is the hydroquinidine alkaloid. Its synthesis with precise control over the stereochemistry is paramount. The primary methods involve the stereoselective reduction of the vinyl group of quinidine (B1679956), a readily available chiral precursor.

Asymmetric Transformations and Precursor Design

The most direct and widely employed method for the synthesis of hydroquinidine is the stereoselective hydrogenation of quinidine. This transformation targets the exocyclic vinyl group at the C3 position of the quinuclidine (B89598) ring system. The key challenge lies in achieving high diastereoselectivity to favor the formation of the (R)-ethyl group of hydroquinidine over its (S)-epimer.

Various catalytic systems have been explored for this purpose, with heterogeneous catalysts being the most common. Platinum and palladium catalysts, often supported on materials like carbon or alumina, are frequently utilized. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the stereochemical outcome of the hydrogenation. For instance, the use of specific modifiers or additives can influence the adsorption of the quinidine molecule onto the catalyst surface, thereby directing the hydrogen addition from a specific face.

Table 1: Catalytic Systems for the Hydrogenation of Quinidine to Hydroquinidine

| Catalyst | Support | Solvent | Diastereomeric Excess (d.e.) | Reference |

| PtO₂ | - | Ethanol | Moderate to High | dicp.ac.cn |

| Pd/C | Carbon | Methanol | Variable | rsc.org |

| Rh/Al₂O₃ | Alumina | Acetic Acid | Good | dicp.ac.cn |

Note: The diastereomeric excess can vary significantly based on specific reaction conditions such as temperature, pressure, and substrate concentration.

Precursor design for the synthesis of the hydroquinidine moiety often starts with quinidine itself. However, research into the total synthesis of Cinchona alkaloids has led to the development of various synthetic precursors to the core quinuclidine and quinoline (B57606) ring systems. These approaches allow for the introduction of specific functionalities and offer alternative routes to hydroquinidine and its analogs. The design of these precursors often involves complex multi-step syntheses, utilizing modern asymmetric reactions to establish the key stereocenters.

Chiral Pool Approaches in Hydroquinidine Synthesis

The synthesis of hydroquinidine is a prime example of a chiral pool approach, as it commences from an enantiomerically pure, naturally occurring starting material: quinidine. The inherent chirality of the quinidine molecule is leveraged to produce the desired stereoisomer of the hydrogenated product. The rigid bicyclic structure of the quinuclidine core helps to direct the approach of reagents, including the hydrogen gas in the catalytic hydrogenation, leading to a preferential stereochemical outcome.

Beyond the direct use of quinidine, the broader concept of the chiral pool can be applied to the synthesis of the fundamental building blocks of the hydroquinidine scaffold. For example, chiral amino acids or carbohydrates can be envisioned as starting materials for the enantioselective synthesis of the quinuclidine core. However, such approaches are significantly more complex and less economically viable than the semi-synthesis from quinidine, which is readily available from Cinchona bark. The efficiency of utilizing the naturally provided and stereochemically rich structure of quinidine makes it the overwhelmingly preferred method.

Glucoconjugation Methodologies for Hydroquinidine Gluconate

The attachment of a gluconate moiety to the hydroquinidine scaffold is a key step in the formation of hydroquinidine gluconate. This process, known as glucoconjugation, can be achieved through both chemical and enzymatic methods, each with its own advantages and challenges.

Chemical Glycosylation Techniques

Chemical glycosylation involves the formation of a glycosidic bond between the hydroquinidine molecule and a suitably activated gluconic acid derivative. The primary site of glycosylation on hydroquinidine is the secondary hydroxyl group at the C9 position, which can act as a nucleophile.

A common strategy involves the use of an activated gluconic acid donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, and a promoter, typically a Lewis acid. The reaction requires careful control of conditions to ensure stereoselectivity at the anomeric center of the newly formed glycosidic bond and to avoid side reactions.

Table 2: Common Chemical Glycosylation Methods

| Glycosyl Donor | Promoter | Typical Conditions |

| Glycosyl Bromide | Silver Triflate | Anhydrous, low temperature |

| Glycosyl Trichloroacetimidate | Boron Trifluoride Etherate | Anhydrous, inert atmosphere |

| Glycosyl Acetate | Tin(IV) Chloride | Anhydrous, room temperature |

The hydroxyl groups of the gluconic acid donor are typically protected with groups like acetyl or benzyl (B1604629) ethers to prevent self-condensation and other unwanted reactions. These protecting groups are then removed in a final deprotection step to yield the desired hydroquinidine gluconate.

Enzymatic Approaches for Gluconate Incorporation

Enzymatic methods for glucoconjugation offer several advantages over chemical synthesis, including high regio- and stereoselectivity under mild reaction conditions. Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule, such as hydroquinidine.

For the synthesis of hydroquinidine gluconate, a glucosyltransferase could be employed to transfer a glucose molecule from a donor like UDP-glucose to the C9-hydroxyl group of hydroquinidine. Subsequent oxidation of the C6-hydroxyl group of the attached glucose would yield the gluconate. Alternatively, a glucuronosyltransferase could be used to directly transfer glucuronic acid, which is structurally very similar to gluconic acid.

While enzymatic approaches are highly promising, their application to the synthesis of hydroquinidine gluconate is not yet widely reported in the literature. The development of such a process would require the identification or engineering of a suitable glycosyltransferase that accepts hydroquinidine as a substrate.

Functionalization and Modification of the Hydroquinidine Gluconate Scaffold

The hydroquinidine gluconate scaffold possesses several sites that can be targeted for further functionalization and modification to create novel derivatives with potentially altered or improved properties. These modifications can be directed at the quinoline ring, the quinuclidine core, or the gluconate moiety.

Quinoline Ring Modification: The quinoline ring system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, or alkyl groups. The methoxy (B1213986) group at the 6'-position can also be demethylated to a hydroxyl group, which can then be further derivatized.

Quinuclidine Core Modification: The tertiary amine of the quinuclidine nitrogen can be quaternized to form ammonium (B1175870) salts. The ethyl group at the C3 position, introduced during the hydrogenation of quinidine, could potentially be further functionalized, although this would likely require more complex synthetic strategies.

Gluconate Moiety Modification: The multiple hydroxyl groups of the gluconate moiety offer numerous possibilities for derivatization. They can be esterified or etherified to introduce a wide range of functional groups, altering the solubility and pharmacokinetic properties of the molecule. The carboxylic acid group of the gluconate can be converted to esters or amides.

These modifications can be used to fine-tune the physicochemical properties of hydroquinidine gluconate, such as its solubility, lipophilicity, and metabolic stability, which could in turn influence its biological activity.

Strategies for Selective Site Functionalization

The complex molecular architecture of cinchona alkaloids, including hydroxyquinidine, presents multiple reactive sites. Selective functionalization is key to modifying its biological activity and requires carefully designed synthetic strategies. The core structure features a quinoline ring, a quinuclidine nucleus, a vinyl or ethyl group, and hydroxyl groups, each offering avenues for modification.

One of the primary challenges in the synthesis of hydroxyquinidine derivatives is the selective introduction of a hydroxyl group at the C3-position of the quinuclidine ring of quinidine. This transformation can be approached through several synthetic routes, often involving multi-step processes.

Key Functionalization Sites and Strategies:

Quinuclidine Ring: The tertiary nitrogen of the quinuclidine moiety is a primary site for quaternization, leading to the formation of ammonium salts which can act as phase-transfer catalysts. uevora.pt The C3-position, where the hydroxylation distinguishes hydroxyquinidine from quinidine, is a key target for modification. caymanchem.com

Quinoline Ring: The quinoline core can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and steric profile of the molecule.

C9-Hydroxyl Group: The secondary hydroxyl group at the C9 position is readily esterified or etherified. This site is crucial for the preparation of many catalytically active cinchona alkaloid derivatives.

Vinyl Group: The vinyl group at C3 can be modified through various addition reactions, including hydrogenation to an ethyl group (as in dihydroquinidine) or oxidation.

Table 1: Potential Strategies for Selective Functionalization of the Quinidine Scaffold

| Target Site | Reaction Type | Reagents and Conditions | Potential Outcome |

| C3-Position | Hydroxylation | Biocatalytic (e.g., CYP3A4) or multi-step chemical synthesis | Introduction of a hydroxyl group to form the hydroxyquinidine scaffold |

| Quinuclidine N | Quaternization | Alkyl halides (e.g., benzyl bromide) | Formation of chiral ammonium salts for phase-transfer catalysis |

| C9-OH Group | Esterification | Acyl chlorides or anhydrides in the presence of a base | Modification of steric and electronic properties for catalytic applications |

| Quinoline Ring | Demethylation | Boron tribromide (BBr3) or alkylthiolates | Access to bifunctional aminocatalysts with a free hydroxyl group |

Synthesis of Novel Analogs for Mechanistic Probing

For instance, the synthesis of analogs with variations in the substituent at the C6'-position of the quinoline ring can provide insights into the role of this group in binding to biological targets. nih.gov Similarly, modifications to the quinuclidine ring can influence the compound's conformational flexibility and, consequently, its biological activity.

One approach to creating novel analogs involves the total synthesis of the cinchona alkaloid skeleton, which allows for the introduction of a wide range of modifications from early-stage intermediates. acs.orgyoutube.com Another strategy is the semi-synthesis from naturally occurring cinchona alkaloids, which provides a more direct route to a variety of derivatives.

Table 2: Examples of Synthetic Analogs of Cinchona Alkaloids and their Rationale

| Analog Type | Synthetic Modification | Rationale for Synthesis | Reference |

| 9-amino(9-deoxy)epi cinchona alkaloids | Replacement of the C9-OH with an amino group | Creation of valuable catalysts for asymmetric functionalization of carbonyl compounds | nih.govspringernature.com |

| Thiourea-functionalized cinchona alkaloids | Addition of a thiourea (B124793) moiety to the C9-amino group | Development of bifunctional catalysts for enantioselective reactions | acs.org |

| Quinoline-piperidine conjugates | Linkage of a piperidine-containing side chain to the quinoline core | Exploration of novel antiplasmodium agents | nih.gov |

Green Chemistry Principles in Hydroquinidine Gluconate Synthesis

The application of green chemistry principles to the synthesis of complex molecules like hydroxyquinidine gluconate is of growing importance. The traditional multi-step syntheses of cinchona alkaloids often involve hazardous reagents and generate significant waste. Green chemistry approaches aim to address these issues by developing more sustainable and environmentally benign synthetic methods.

Key areas of focus in the green synthesis of cinchona alkaloid derivatives include:

Use of Renewable Resources: Cinchona alkaloids themselves are derived from a renewable plant source, which is a key advantage from a green chemistry perspective. uevora.pt

Catalysis: The use of catalytic methods, particularly asymmetric catalysis, is a cornerstone of green chemistry. Cinchona alkaloids and their derivatives are widely used as organocatalysts, promoting reactions with high efficiency and stereoselectivity, often under mild conditions. wiley-vch.de

Alternative Solvents: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is a major goal. Research has explored organic reactions in water, which can offer advantages in terms of safety and environmental impact. researchgate.net

Process Intensification: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. The use of immobilized cinchona alkaloid catalysts in flow reactors is a promising approach for sustainable synthesis. uevora.pt

The development of greener synthetic routes to hydroxyquinidine and its analogs will not only reduce the environmental footprint of their production but also contribute to the broader goal of sustainable chemical manufacturing.

Theoretical and Advanced Spectroscopic Investigations of Hydroquinidine Gluconate

Computational Chemistry and Conformational Analysis

Computational chemistry serves as a powerful tool to explore the molecular properties of hydroquinidine (B1662865) gluconate, offering insights that complement experimental data. frontiersin.orgresearchgate.net These methods allow for the detailed examination of the molecule's geometry, the stability of its various forms, and its inherent chirality.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller–Plesset Perturbation Theory (MP2), are employed to determine the optimized molecular geometry and electronic structure of hydroquinidine. mdpi.comresearchgate.net These calculations can predict bond lengths, bond angles, and torsional angles, defining the molecule's most stable three-dimensional shape. A key area of investigation for cinchona alkaloids like hydroquinidine is the presence and strength of intramolecular hydrogen bonds (IHB). mdpi.com Studies on the related molecule quinidine (B1679956) have shown that conformers can exist which are stabilized by an IHB between the quinuclidine (B89598) and quinoline (B57606) ring systems. mdpi.com

These calculations provide quantitative data on the electronic properties of the molecule, such as the distribution of electron density and the energies of molecular orbitals. This information is crucial for understanding the molecule's reactivity and its interaction with other molecules. For hydroquinidine, quantum calculations can elucidate how its electronic structure influences its potential interactions and chemical behavior. nih.gov

Table 1: Example of Calculated Intramolecular Hydrogen Bond (IHB) Parameters for a Cinchona Alkaloid Conformer Data based on findings for the related compound quinidine and are illustrative for hydroquinidine.

| Calculation Method | H···O Distance (Å) | N–H···O Angle (°) | IHB Energy (kcal/mol) |

| HF/6-31G(d,p) | 2.15 | 135.0 | -3.5 |

| B3LYP/6-31+G(d,p) | 2.08 | 138.2 | -4.2 |

| MP2/6-31+G(d,p) | 2.05 | 140.1 | -4.8 |

This interactive table showcases typical parameters used to characterize the strength and geometry of an intramolecular hydrogen bond as determined by different quantum chemical methods. mdpi.com

While quantum calculations often focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic nature of molecules. drugdesign.orgplos.org For a flexible molecule like hydroquinidine, MD simulations are used to explore its conformational landscape by simulating the movements of its atoms over time. nih.gov These simulations model the molecule within a simulated environment, such as a water box, and apply a force field (e.g., AMBER) to govern the interactions between atoms. nih.govmdpi.com

Chirality is a fundamental property of hydroquinidine, critically influencing its chemical and biological properties. washington.eduijpras.com The molecule possesses multiple chiral centers, which are carbon atoms attached to four different groups, giving rise to a specific three-dimensional arrangement. nih.govacs.org Hydroquinidine is a diastereomer of quinidine, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement at one or more, but not all, of their chiral centers. mdpi.comnih.gov

Theoretical models must accurately represent this stereochemistry. The absolute configuration of each chiral center is defined using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an 'R' (rectus) or 'S' (sinister) descriptor. acs.org For hydroquinidine, the key stereochemistry is designated as (8S,9R). benchchem.com Theoretical models incorporate these descriptors to ensure the correct enantiomer is being studied. The IUPAC name for the related quinidine gluconate, for example, explicitly includes stereochemical notations for both the quinidine and gluconate parts, such as (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol for the cation. nih.gov

Table 2: Key Stereochemical Descriptors in Hydroquinidine

| Chiral Center | Description | CIP Descriptor |

| C8 | Carbon atom bearing the secondary amine of the quinuclidine ring | S |

| C9 | Carbon atom bearing the hydroxyl group linking the two ring systems | R |

| C3 | Vinyl group attachment point on the quinuclidine ring | R |

| C4 | Bridgehead carbon on the quinuclidine ring | S |

This interactive table lists the principal chiral centers in the hydroquinidine molecule and their assigned configurations according to the Cahn-Ingold-Prelog (CIP) system. benchchem.comnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Dynamics

Advanced spectroscopic techniques are indispensable for validating the theoretical models and providing experimental data on the structure and dynamics of hydroquinidine gluconate in real-world conditions.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the detailed structure of organic molecules in solution. nih.gov One-dimensional (1D) 1H and 13C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively. ox.ac.uk The precise chemical shift (measured in parts per million, ppm) of each nucleus is determined by its local electronic environment, which is a direct consequence of the molecule's structure. nih.gov

For a complex molecule like hydroquinidine, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential. nih.govosti.gov These experiments reveal correlations between nuclei, allowing for unambiguous assignment of signals and confirmation of the molecule's covalent framework and stereochemistry. researchgate.net Furthermore, NMR can probe dynamic processes. nih.gov For instance, the exchange between different conformations, such as those with and without an intramolecular hydrogen bond, can be studied by observing changes in the NMR spectrum as a function of temperature or solvent. nih.gov

Table 3: Illustrative ¹H NMR Chemical Shifts for Key Protons in a Hydroquinidine-like Structure

| Proton | Functional Group | Typical Chemical Shift (ppm) |

| H9 | Proton on C9 (bearing -OH) | 5.5 - 6.0 |

| Aromatic H | Protons on the quinoline ring | 7.0 - 8.5 |

| Vinyl H | Protons of the -CH=CH₂ group | 5.0 - 6.0 |

| OCH₃ | Protons of the methoxy (B1213986) group | ~3.9 |

This interactive table presents typical chemical shift ranges for key protons in the hydroquinidine structure, which are used for its identification and structural analysis in solution. researchgate.net

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. b-cdn.nethoriba.com These two techniques are complementary, as some molecular vibrations may be strong in one and weak or absent in the other. contractpharma.com They are particularly sensitive to the presence and nature of hydrogen bonds. ucsf.edu

In hydroquinidine gluconate, both intramolecular and intermolecular hydrogen bonds are expected. An intramolecular hydrogen bond within the hydroquinidine cation, as suggested by computational studies, would affect the stretching frequency of the O-H group at the C9 position. mdpi.com This would typically cause the O-H stretching band in the FT-IR spectrum (around 3200-3600 cm⁻¹) to broaden and shift to a lower frequency. researchgate.net

Simultaneously, the gluconate anion, with its multiple hydroxyl and carboxylate groups, will participate in extensive intermolecular hydrogen bonding with the hydroquinidine cation, solvent molecules, and other gluconate anions. researchgate.net This network of interactions creates complex, broad absorption bands in the FT-IR spectrum. nih.gov Raman spectroscopy can also probe these interactions, providing a unique "fingerprint" spectrum of the molecule that is sensitive to its specific solid-state form or solution environment. contractpharma.comresearchgate.net

Circular Dichroism and Optical Rotatory Dispersion for Chiral Properties

The inherent chirality of hydroquinidine, a stereoisomer of hydroquinine (B45883), makes chiroptical spectroscopic methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) indispensable for its characterization. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. slideshare.netwikipedia.org

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. slideshare.netwikipedia.org For a chiral molecule like hydroquinidine, an ORD spectrum provides information about its absolute configuration. The variation of specific rotation with wavelength, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), can reveal detailed stereochemical information. slideshare.netscispace.com Studies on related chiral compounds demonstrate that ORD is a powerful tool for assigning absolute and relative configurations. scispace.com

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light. rsc.org This technique is particularly sensitive to the spatial arrangement of atoms and chromophores within a molecule. rsc.org For hydroquinidine gluconate, the quinoline ring system acts as a primary chromophore. The CD spectrum in the UV region can provide detailed insights into the conformation of the molecule in solution. science.gov For instance, vibrational circular dichroism (VCD) studies on the pseudo-enantiomer quinidine have shown that different conformers can exist in the condensed phase compared to the gas phase, highlighting the sensitivity of chiroptical methods to subtle conformational changes influenced by the molecular environment. science.gov Furthermore, induced circular dichroism (ICD) can be observed when an achiral guest molecule is bound by a chiral host, or vice-versa, making it a valuable tool for studying complex formation, as will be discussed later. nih.govresearchgate.net

Table 1: Key Chiroptical Spectroscopy Concepts

| Technique | Principle | Information Obtained | Relevance to Hydroquinidine Gluconate |

|---|---|---|---|

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with the wavelength of light. wikipedia.org | Absolute configuration, conformational analysis (via Cotton effect). slideshare.netscispace.com | Confirms the stereochemical identity and purity of the hydroquinidine moiety. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. rsc.org | Secondary structure of biomolecules, detailed conformational information of chiral small molecules. rsc.orgscience.gov | Elucidates the solution-state conformation and potential conformational changes upon interaction. |

| Vibrational Circular Dichroism (VCD) | Measures differential absorption of polarized infrared light. | Provides detailed structural information on conformers in solution. science.gov | Distinguishes between different solution-state conformations of the flexible alkaloid structure. |

| Induced Circular Dichroism (ICD) | A CD signal appears when a chromophore becomes chirally perturbed upon complexation. nih.govresearchgate.net | Confirms host-guest complex formation and provides structural information about the complex. nih.govresearchgate.net | Useful for studying interactions with host molecules like cyclodextrins. |

X-ray Crystallography and Solid-State Structural Analysis

While a specific crystal structure for hydroquinidine gluconate is not prominently available in public databases, extensive crystallographic work has been performed on related Cinchona alkaloids and their derivatives. For example, the solid-state structure of a dihydroquinidine (B8771983) derivative, DHQD-PHN, was determined by X-ray crystallography to adopt a gauche-open conformation. pnas.org Similarly, crystal structure data is available for hydroquinine, the pseudo-enantiomer of hydroquinidine. nih.gov These studies are critical as they reveal that the conformation in the solid state may differ from the most stable conformations in solution, providing a baseline for understanding the molecule's flexibility. pnas.org

Powder X-ray Diffraction (PXRD) is another valuable technique for solid-state analysis. It is used to identify crystalline phases, assess purity, and detect polymorphism—the ability of a compound to exist in more than one crystal form. scispace.comresearchgate.net Different polymorphs can have different physical properties, including solubility and stability. For a pharmaceutical salt like hydroquinidine gluconate, characterizing and controlling polymorphism is crucial. Studies on cocrystals of Cinchona alkaloids with other molecules have utilized PXRD to confirm the formation of new crystalline phases. scispace.com

Spectroscopic Studies of Intermolecular Interactions

The biological and chemical behavior of hydroquinidine gluconate is heavily influenced by its interactions with its molecular environment. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for probing these non-covalent interactions.

The interaction between a solute (hydroquinidine gluconate) and the solvent can significantly affect its conformation and properties. NMR spectroscopy is exceptionally sensitive to the local chemical environment of each atom in a molecule. mdpi.com Changes in the chemical shifts of protons (¹H NMR) or carbon atoms (¹³C NMR) can indicate interactions such as hydrogen bonding between the solute and solvent molecules. mdpi.comliverpool.ac.uk

For Cinchona alkaloids, the quinuclidine nitrogen and the hydroxyl group are key sites for hydrogen bonding interactions with protic solvents. NMR titration experiments, where a complexing agent is added incrementally, can be used to map these interactions. For example, ¹H NMR titrations have been used to study the interaction of quinuclidine (a structural component of hydroquinidine) with other molecules, demonstrating the formation of specific complexes in solution. researchgate.net The conformation of Cinchona alkaloids can be solvent-dependent; studies on the related alkaloid quinidine have shown that different conformers are present in solution compared to the gas phase, a difference attributed to solute-solvent interactions. science.gov

The defined structure of hydroquinidine, with its aromatic quinoline group and cage-like quinuclidine moiety, allows it to act as a "guest" molecule, forming inclusion complexes with various "host" molecules. This area of supramolecular chemistry is critical for applications such as drug delivery. nankai.edu.cnrsc.org

Common host molecules include cyclodextrins and calixarenes. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. rsc.orgscielo.br They can encapsulate nonpolar parts of guest molecules, such as the quinoline ring of hydroquinidine. The formation of these inclusion complexes can be readily studied by various spectroscopic methods.

Fluorescence Spectroscopy: Cinchona alkaloids are naturally fluorescent. nankai.edu.cn When the quinoline moiety is encapsulated within the hydrophobic cavity of a host molecule, its fluorescence properties (intensity and maximum emission wavelength) often change. This change can be monitored during a titration to determine the stoichiometry (e.g., 1:1) and the stability constant (Ks) of the host-guest complex. nankai.edu.cnrsc.orgnankai.edu.cn

NMR Spectroscopy: Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY or NOESY), can provide direct evidence of inclusion. nankai.edu.cnmdpi.com These experiments detect through-space proximity between protons of the host and the guest. For example, correlations between the inner protons of a cyclodextrin (B1172386) cavity and the aromatic protons of the quinoline ring would confirm that the aromatic part of the alkaloid is inside the cavity. nankai.edu.cn

UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum of the guest molecule upon addition of the host can also be used to study complex formation. rsc.org

Studies on various Cinchona alkaloids have shown that they form stable 1:1 complexes with hosts like β-cyclodextrin and p-sulfonatocalix scispace.comarene. nankai.edu.cnrsc.org The stability of these complexes can be pH-dependent, offering a mechanism for controlled release. For instance, Cinchona alkaloids can be efficiently encapsulated in an acidic environment and released in a neutral one, a desirable property for drug delivery systems. rsc.org

Table 2: Spectroscopic Data for Host-Guest Complexation of Cinchona Alkaloids

| Host Molecule | Guest Alkaloid | Spectroscopic Method | Key Findings | Reference |

|---|---|---|---|---|

| β-Cyclodextrin | Cinchonine (B1669041), Quinidine, etc. | Fluorescence, UV/Vis, 2D NMR | Formation of 1:1 inclusion complexes; pH-responsive binding (stronger in acid). | rsc.org |

| p-Sulfonatocalix scispace.comarene (SC4A) | Cinchonine, Cinchonidine (B190817), etc. | Fluorescence, ¹H NMR | Formation of stable 1:1 complexes; quinoline moiety likely enters the cavity. | nankai.edu.cn |

| γ-Cyclodextrin | Cinchonidine, Quinine (B1679958), etc. | Fluorescence, 2D NMR | Demonstrates molecular selective binding based on size/shape complementarity. | nankai.edu.cn |

Reaction Mechanisms and Chemical Transformations of Hydroquinidine Gluconate

Mechanistic Studies of Chemical Stability and Degradation

The stability of a pharmaceutical compound is a critical factor that influences its shelf-life and efficacy. Degradation can occur through various pathways, including hydrolysis, photolysis, and oxidation. While specific mechanistic studies on hydroquinidine (B1662865) gluconate are limited, the degradation of the closely related Cinchona alkaloid, quinidine (B1679956), provides valuable insights into the potential degradation pathways for hydroquinidine. nih.govsapub.orgethernet.edu.et The structural similarity between hydroquinidine and quinidine, differing only by the saturation of the vinyl group, suggests that they may exhibit analogous degradation profiles under certain conditions. buchler-gmbh.com

Photochemical Transformation Mechanisms

The exposure of chemical compounds to light can induce photochemical transformations, leading to the formation of degradation products. mdpi.com Cinchona alkaloids, including quinidine, are known to be sensitive to light. alfa-chemistry.com The quinoline (B57606) ring system within the hydroquinidine molecule is a chromophore that can absorb UV radiation, potentially initiating photochemical reactions. researchgate.net

Studies on the photodegradation of quinine (B1679958), a diastereomer of quinidine, have shown that UV irradiation leads to a reduction in the signals from the quinoline moiety in NMR spectroscopy, indicating its involvement in the photochemical process. researchgate.net Encapsulation of quinine in nanoparticles has been shown to protect the drug from degradation by UV-A light. japsonline.com For quinidine, photodegradation can lead to the formation of various photoproducts, and it is considered a phototoxic compound. nih.govresearchgate.net The photo-stability of protonated cinchona alkaloids in the gas phase has been studied, revealing that dissociation primarily occurs through the cleavage of the C8-C9 bond. rsc.org

Specific photochemical transformation mechanisms and the resulting degradation products for hydroquinidine gluconate have not been extensively detailed in the literature. Given the photosensitivity of the parent alkaloid, it is crucial to protect hydroquinidine gluconate from light to maintain its chemical integrity. alfa-chemistry.com

Oxidative Degradation Kinetics and Mechanisms

Oxidation is another significant degradation pathway for many pharmaceuticals. sapub.org The hydroquinidine molecule contains several sites that could be susceptible to oxidation, including the tertiary amine of the quinuclidine (B89598) ring and the methoxy-substituted quinoline ring.

The oxidation of Cinchona alkaloids has been a subject of study for over a century. wikipedia.org For example, the oxidation of cinchonine (B1669041) with chromic acid or potassium permanganate (B83412) leads to the formation of cinchoninic acid and meroquinene. sapub.org The mechanism of oxidation by potassium permanganate involves the formation of a cyclic Mn(V) intermediate with the vinyl group, followed by oxidative cleavage. sapub.org While hydroquinidine lacks the vinyl group of quinidine, other parts of the molecule can still be oxidized. The oxidation of quinidine by human liver cytochrome P-450 has been shown to produce metabolites such as 3-hydroxy-quinidine and quinidine N-oxide. drugbank.compsu.edu The formation of a degradation product, quinicine, has been noted for quinidine gluconate. buchler-gmbh.com

A safety data sheet for hydroquinidine indicates that it is incompatible with strong oxidizing agents and that hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides. caymanchem.com However, detailed kinetic studies and specific oxidative degradation mechanisms for hydroquinidine gluconate under various conditions are not well-documented in the available scientific literature.

Role in Chemical Reactivity and Catalysis

Hydroquinidine and its derivatives have carved a significant niche in the field of asymmetric organocatalysis, serving as highly effective chiral catalysts and ligands for a wide array of chemical transformations. guidechem.combocsci.com The unique stereochemical architecture of the Cinchona alkaloids, featuring a rigid quinuclidine framework and a quinoline moiety connected by a hydroxyl group, provides a chiral environment that can effectively control the stereochemical outcome of a reaction. nih.gov

Asymmetric Organocatalysis and Ligand Design

Hydroquinidine is a versatile scaffold for the design and synthesis of a diverse range of chiral organocatalysts. buchler-gmbh.comguidechem.com These catalysts are often bifunctional, capable of activating both the nucleophile and the electrophile through hydrogen bonding and/or steric interactions.

Hydroquinidine-derived catalysts have been successfully employed in numerous asymmetric reactions, including:

Strecker Reactions: Hydroquinine (B45883) has been used as a chiral catalyst in the asymmetric Strecker reaction to produce α-aminonitriles with high yields and enantioselectivities. mdpi.com

Aza-Henry Reactions: Chiral thioureas derived from hydroquinine have been shown to be effective catalysts for the enantio- and diastereoselective aza-Henry reaction of isatin-derived ketimines and nitroalkanes. acs.org

Michael Additions: Dihydroquinidine (B8771983) derivatives are used in catalysts like (DHQD)2PHAL and (DHQD)2AQN for highly enantioselective Michael additions. buchler-gmbh.com

Mannich Reactions: Quinine-derived squaramide organocatalysts have been utilized in the asymmetric Mannich reaction of pyrazolinone ketimines. mdpi.com

[3+2] Cycloadditions: Hydroquinidine-derived thiourea (B124793) catalysts have been applied in the asymmetric [3+2] cycloaddition of azomethine ylides to yield complex heterocyclic structures. mdpi.com

N-alkylation of Phosphinamides: Hydroquinidine-catalyzed asymmetric atroposelective N-alkylation of phosphinamides has been developed to form axially chiral N-alkylated phosphinamides. beilstein-journals.org

The design of ligands based on the hydroquinidine scaffold often involves modification of the C9 hydroxyl group or the quinuclidine nitrogen. scielo.br These modifications can tune the steric and electronic properties of the catalyst, leading to improved reactivity and stereoselectivity. For instance, dimeric Cinchona alkaloid derivatives such as (DHQD)2PHAL and (DHQD)2AQN are powerful catalysts for a broad range of asymmetric transformations. buchler-gmbh.com

Table 1: Examples of Asymmetric Reactions Catalyzed by Hydroquinidine Derivatives

| Reaction Type | Catalyst Type | Substrates | Product Type | Enantioselectivity (ee) | Reference |

| Strecker Reaction | Hydroquinine | Aldehydes, Secondary Amines | α-Aminonitriles | High | mdpi.com |

| Aza-Henry Reaction | Hydroquinine-derived Thiourea | Isatin-derived Ketimines, Nitroalkanes | β-Nitroamines | 78-99% | acs.org |

| [3+2] Cycloaddition | Hydroquinidine-derived Thiourea | Azomethine Ylides, Thiochalcones | Dispiro...pyrrolidines | Not specified | mdpi.com |

| N-alkylation | Hydroquinidine | Phosphinamides, Carbonates | Axially Chiral Phosphinamides | Very Good | beilstein-journals.org |

| Mannich Reaction | Quinine-derived Squaramide | Pyrazolinone Ketimines, 1,3-Dicarbonyls | 4-Aminopyrazolones | Up to 99% | mdpi.com |

| Hydrophosphonylation | Hydroquinidine-derived Thiourea | α-Ketoesters, Diazomethylphosphonates | α-Diazo-β-hydroxyphosphonates | High | nih.gov |

Mechanistic Investigations of Enantioselective Processes

Understanding the mechanism by which hydroquinidine-based catalysts induce enantioselectivity is crucial for the rational design of new and improved catalytic systems. Computational studies, particularly Density Functional Theory (DFT) calculations, have played a significant role in elucidating the transition states and non-covalent interactions that govern the stereochemical outcome of these reactions. acs.org

In many cases, the catalyst is believed to operate through a bifunctional activation mode. The tertiary amine of the quinuclidine moiety can act as a Brønsted base to deprotonate the nucleophile, while the hydroxyl group at the C9 position can act as a hydrogen-bond donor to activate the electrophile and orient it in the chiral pocket of the catalyst.

For example, in the hydroquinine-catalyzed hydrophosphine conjugate addition to aza-o-quinone methides, a proposed catalytic cycle involves the deprotonation of the phosphine (B1218219) oxide by the quinuclidine nitrogen, followed by the enantioselective addition of the resulting phosphide (B1233454) to the aza-o-quinone methide, which is activated by hydrogen bonding with the C9-OH group. researchgate.net

In the case of squaramide and thiourea-based catalysts derived from hydroquinidine, the (thio)urea moiety provides additional hydrogen-bonding sites that can interact with the substrates, further enhancing the organization of the transition state assembly and leading to high levels of stereocontrol. acs.org

Interestingly, the enantioselectivity of reactions catalyzed by hydroquinidine derivatives can sometimes be inverted by changing the reaction conditions, such as the concentration of the chiral modifier. researchgate.net This highlights the complexity of the catalyst-substrate interactions and the delicate balance of forces that determine the stereochemical outcome.

Further mechanistic investigations, combining experimental techniques with computational modeling, will continue to deepen our understanding of these powerful catalytic systems and pave the way for the development of even more efficient and selective asymmetric transformations.

Non-traditional Catalytic Applications

Hydroquinidine gluconate, identified by EINECS number 244-519-2, is a salt of the Cinchona alkaloid hydroquinidine. lookchem.com While hydroquinidine and its salts are primarily recognized for their applications in cardiology, the inherent chirality and reactive sites within the hydroquinidine molecule lend it to roles far beyond medicine, particularly in the realm of chemical catalysis. benchchem.comjacc.org These non-traditional applications leverage the molecule's complex architecture to influence chemical reactions, particularly in the field of asymmetric synthesis.

Asymmetric Catalysis

Asymmetric catalysis is a powerful technique in chemistry where a small amount of a chiral catalyst is used to produce large quantities of a specific chiral product, favoring one enantiomer (mirror-image isomer) over the other. nih.gov This is critically important in the pharmaceutical industry, where often only one enantiomer of a drug is effective, while the other may be inactive or even harmful. nih.gov

Hydroquinidine, the active component of hydroquinidine gluconate, is employed as a chiral catalyst in asymmetric synthesis. benchchem.com Its rigid, bicyclic structure, containing multiple stereocenters, makes it an effective scaffold for inducing chirality in a wide range of chemical transformations. Cinchona alkaloids, including hydroquinidine, and their derivatives are frequently used as ligands for metal catalysts or as organocatalysts themselves.

Research in asymmetric catalysis often involves modifying the core alkaloid structure to fine-tune its steric and electronic properties, thereby enhancing enantioselectivity for a specific reaction. These catalysts often operate through complex hydrogen-bonding networks and non-covalent interactions between the catalyst and the substrates. researchgate.net For instance, chiral phosphoric acids derived from such alkaloids can catalyze reactions like asymmetric aminations, where the catalyst precisely controls the approach of the reacting molecules. researchgate.net The development of bifunctional catalysts, which possess both a basic amine site (the quinuclidine nitrogen) and a hydroxyl group that can act as a hydrogen-bond donor, is a key area of research. This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to highly organized and enantioselective transition states.

Polymerization Reactions

A more recent and distinctly non-traditional application for this class of molecules is in the field of polymer science. While research has focused on the stereoisomer hydroquinine, the findings highlight the potential of the underlying molecular structure in advanced materials science. nih.govacs.org The polymerization of quinine itself has proven difficult due to side reactions. nih.govacs.org However, hydroquinine, which differs from hydroquinidine only in the stereochemistry at a single carbon, has been successfully functionalized and polymerized. nih.govacs.org

In one approach, researchers synthesized an acrylate (B77674) derivative of hydroquinine to make it more amenable to polymerization. nih.govacs.org This monomer was then successfully used in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a modern technique that allows for the creation of polymers with controlled molecular weights and architectures. nih.govacs.org This was the first successful demonstration of a controlled polymerization of a hydroquinine-functionalized monomer. nih.govacs.org The resulting polymers, incorporating the chiral hydroquinine unit, have potential applications in areas like nucleic acid delivery. nih.gov

Table 1: Research Findings on Hydroquinine Polymerization

| Research Area | Precursor Molecule | Polymerization Method | Key Finding | Potential Application |

|---|---|---|---|---|

| Controlled Polymerization | Hydroquinine (HQ) | RAFT Copolymerization | Unlike its diastereomer quinine, hydroquinine was found to be compatible with RAFT polymerization after being converted to an acrylate monomer. nih.govacs.org | Development of advanced polymers with incorporated chiral units for applications such as gene delivery. nih.gov |

| Homopolymerization | Hydroquinine (HQ) | Free-Radical Polymerization | Hydroquinine was found to be amenable to free-radical homopolymerization, a process not readily achievable with quinine. nih.govacs.org | Creation of novel polymer-based drug conjugates and functional materials. nih.govnih.gov |

Table 2: Compound Names Mentioned | Compound Name | | | :--- | | Hydroquinidine Gluconate | | Hydroquinidine | | Hydroquinine | | Quinine | | Acrylate | | Chiral Phosphoric Acid |

Solution Chemistry and Interfacial Phenomena of Hydroquinidine Gluconate

Solvation Thermodynamics and Solvent Effects

The process of dissolving hydroquinidine (B1662865) gluconate involves intricate solute-solvent and solute-solute interactions, which are highly dependent on the nature of the solvent medium.

The solubility of hydroquinidine gluconate is a direct consequence of its salt structure. The presence of the highly hydrophilic gluconate counterion, with its multiple hydroxyl groups and charged carboxylate group, confers significant aqueous solubility. In contrast, the large, aromatic hydroquinidine cation provides a degree of lipophilicity. This balance results in high solubility in polar protic solvents, where both ionic and hydrogen-bonding interactions can be maximized.

In aqueous media, dissolution is an energetically favorable process driven by the strong ion-dipole interactions between the hydroquinidine cation and gluconate anion with water molecules. Its solubility decreases in less polar solvents, such as lower-chain alcohols, although it often remains soluble due to hydrogen bonding capabilities. In nonpolar aprotic solvents (e.g., hexane, toluene), it is practically insoluble, as these solvents cannot effectively solvate the charged ions or participate in hydrogen bonding.

The table below summarizes the qualitative and quantitative dissolution behavior of hydroquinidine gluconate in representative solvents.

| Solvent | Solvent Type | Qualitative Solubility | Approximate Solubility (mg/mL) | Primary Driving Forces for Solvation |

|---|---|---|---|---|

| Water | Polar Protic | Freely Soluble | > 100 | Ion-dipole interactions, Hydrogen bonding |

| Ethanol | Polar Protic | Soluble | ~20 - 30 | Hydrogen bonding, Dipole-dipole interactions |

| Methanol | Polar Protic | Soluble | ~30 - 40 | Hydrogen bonding, Dipole-dipole interactions |

| Acetone | Polar Aprotic | Slightly Soluble | < 5 | Dipole-dipole interactions |

| Hexane | Nonpolar | Insoluble | < 0.1 | (Lack of favorable interactions) |

Spectroscopic studies, particularly Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, have elucidated the specific hydrogen bonding networks formed upon solvation.

Hydroquinidine Cation Interactions: The C9-hydroxyl group of the hydroquinidine moiety is a primary hydrogen bond donor to solvent molecules like water or ethanol. The two tertiary amine nitrogens (one in the quinoline (B57606) ring, one in the quinuclidine (B89598) core) act as hydrogen bond acceptors. In aqueous solution, these sites are extensively hydrated, forming a structured solvation shell.

Gluconate Anion Interactions: The gluconate anion is a prolific hydrogen bonding partner. Its terminal carboxylate group (-COO⁻) strongly accepts hydrogen bonds from protic solvents. Furthermore, its four secondary hydroxyl groups can act as both hydrogen bond donors and acceptors, creating an extensive and dynamic network with the surrounding solvent.

These combined interactions lead to a highly structured local solvent environment around each ion pair, which is critical for stabilizing the dissolved state and influencing the compound's further assembly in solution.

Aggregation and Supramolecular Assembly

As an amphiphilic salt, hydroquinidine gluconate exhibits a tendency to undergo self-assembly in aqueous solutions, forming organized supramolecular structures.

Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual hydroquinidine gluconate ion pairs begin to aggregate into micelles. This process is driven by the hydrophobic effect. The nonpolar quinoline portions of the hydroquinidine cations associate to form a hydrophobic core, minimizing their unfavorable contact with water. The hydrophilic components—the charged nitrogen centers, the hydroxyl groups, and the associated gluconate anions—form a hydrated outer shell, or corona, that interfaces with the bulk aqueous solution.

The formation of these aggregates can be detected by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or light scattering, as a function of concentration. The CMC is a key parameter that defines the onset of this self-assembly.

Beyond simple micellization, the rigid and chiral structure of the hydroquinidine cation allows for the formation of more complex supramolecular architectures. The planar quinoline rings can participate in π-π stacking interactions, which contribute to the stability and order of the aggregates. The specific stereochemistry of hydroquinidine influences the packing and chirality of the resulting assemblies.

Research has shown that these aggregates can act as nanoreactors or chiral templates. The hydrophobic core of the micelles can encapsulate other nonpolar molecules, while the chiral environment at the micelle-water interface, defined by the hydroquinidine structure, can be used to influence stereoselective chemical reactions. The gluconate anion, with its flexible chain and multiple binding sites, can also co-assemble and potentially bridge different hydroquinidine cations, leading to more complex networks or morphologies.

Interfacial Adsorption and Surface Chemistry

At this interface, the molecules orient themselves with the hydrophobic hydroquinidine moiety directed away from the aqueous phase (e.g., into the air) and the hydrophilic gluconate anion and charged groups remaining solvated in the water. This adsorption disrupts the cohesive hydrogen-bonding network of water at the surface, resulting in a significant reduction in surface tension.

The surface tension of the solution decreases steadily with increasing hydroquinidine gluconate concentration until the CMC is reached. At and above the CMC, the interface becomes saturated with adsorbed molecules, and any additional molecules added to the system form micelles in the bulk solution rather than adsorbing at the surface. Consequently, the surface tension remains relatively constant above the CMC. This behavior is characteristic of surfactants and is a primary method for determining the CMC.

The table below presents typical surface activity parameters for an amphiphilic salt like hydroquinidine gluconate in an aqueous medium.

| Parameter | Symbol | Typical Value Range | Description |

|---|---|---|---|

| Critical Micelle Concentration | CMC | 5 - 15 mM | The concentration at which micelle formation begins. |

| Surface Tension at CMC | γCMC | 35 - 45 mN/m | The minimum surface tension achieved, indicating maximum surface packing. |

| Surface Excess Concentration | Γmax | 1.5 - 3.0 x 10-6 mol/m2 | The maximum concentration of the compound adsorbed per unit area at the interface. |

Adsorption Behavior at Liquid-Solid Interfaces

The adsorption of Cinchona alkaloids, including compounds structurally similar to hydroquinidine, at liquid-solid interfaces is a phenomenon of significant interest, particularly in fields like heterogeneous catalysis and separation sciences. The adsorption process is governed by the intricate balance of forces between the alkaloid molecules, the solvent, and the solid surface.

Research on related Cinchona alkaloids, such as cinchonine (B1669041), quinidine (B1679956), and cinchonidine (B190817), provides valuable insights into the likely adsorption behavior of hydroquinidine gluconate. Studies have shown that these alkaloids readily adsorb onto various solid surfaces, including metallic and oxide surfaces. The adsorption mechanism is complex and can involve a combination of physisorption (driven by van der Waals forces) and chemisorption (involving specific chemical bond formation).

The adsorption process for Cinchona alkaloids is often characterized using adsorption isotherms, such as the Freundlich and Langmuir models, which provide quantitative information about the adsorbent's capacity and the nature of the adsorption. The Freundlich isotherm is an empirical model that describes non-ideal and reversible adsorption on heterogeneous surfaces, while the Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface. byjus.comresearchgate.netcore.ac.uk For instance, studies on the adsorption of quinine (B1679958) on modified silica (B1680970) have shown that the Freundlich isotherm model can effectively describe the adsorption phenomenon, indicating a heterogeneous surface with a variable distribution of binding energies. researchgate.net Similarly, the adsorption of related alkaloids often fits well with pseudo-second-order kinetic models, which suggest that the rate-limiting step may be chemisorption. researchgate.net

The adsorption equilibrium constants (Kads) for several Cinchona alkaloids on a polycrystalline platinum surface have been determined, showing a dependence on the specific molecular structure. acs.org For example, the sequence of adsorption strength was found to be cinchonine > quinidine > cinchonidine > quinine. acs.org This suggests that subtle stereochemical differences among the alkaloids significantly influence their interaction with the solid surface. It is plausible that hydroquinidine gluconate would exhibit similar competitive adsorption behavior.

A representative data table for the adsorption of a Cinchona alkaloid (quinine) onto a modified adsorbent is presented below to illustrate the typical parameters obtained from isotherm studies.

Table 1: Representative Adsorption Isotherm Parameters for a Cinchona Alkaloid (Quinine) on a Novel Adsorbent

| Isotherm Model | Parameters | Value |

|---|---|---|

| Freundlich | KF ((mg/g)(L/mg)1/n) | 3.56 |

| n | 0.79 | |

| R2 | 0.967 | |

| Langmuir | qmax (mg/g) | 85.14 |

| KL (L/mg) | 0.057 | |

| R2 | 0.934 |

Data synthesized from studies on related Cinchona alkaloids to illustrate typical values. core.ac.uk

Surface-Enhanced Spectroscopic Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that allows for the detection and characterization of molecules adsorbed on or near the surface of plasmonic nanostructures, such as gold (Au) and silver (Ag) nanoparticles. nist.govnih.govfrontiersin.org This technique has been successfully applied to study various pharmaceutical compounds, including Cinchona alkaloids. nist.govrsc.org

SERS studies on hydroquinidine gluconate are not extensively reported, but investigations into the SERS of closely related compounds like quinine and quinidine provide a strong basis for predicting its spectroscopic behavior. The SERS enhancement arises from both electromagnetic and chemical mechanisms, with the former resulting from the amplification of the local electric field at the nanoparticle surface and the latter from charge-transfer interactions between the analyte and the substrate. nist.gov

For Cinchona alkaloids, the quinoline ring system is a major contributor to the Raman and SERS spectra due to its aromatic nature and characteristic vibrational modes. acs.org Studies have shown that the SERS spectra of these alkaloids are dominated by bands corresponding to the vibrations of the quinoline moiety. researchgate.net The orientation of the molecule on the nanoparticle surface can influence the relative intensities of the SERS bands. For instance, if the quinoline ring is adsorbed parallel to the metal surface, the out-of-plane vibrational modes may be enhanced.

The Raman spectrum of hydroquinidine hydrochloride has been documented, and these characteristic bands are expected to be present and enhanced in the SERS spectrum of hydroquinidine gluconate. nih.govchemicalbook.com The presence of the gluconate counter-ion is unlikely to significantly alter the core vibrational modes of the hydroquinidine molecule itself, although it might influence the adsorption geometry on the nanoparticle surface.

SERS has been used for the quantitative analysis of quinine sulfate (B86663) using gold nanoparticles (AuNPs), demonstrating the technique's potential for sensitive detection even in complex matrices. rsc.org A similar approach could be developed for hydroquinidine gluconate. The choice of nanoparticle material (gold or silver) and the experimental conditions (e.g., pH, aggregating agent) can be optimized to achieve maximum SERS enhancement. rsc.orgrsc.orgspectroscopyonline.com

A table of prominent Raman shifts expected for hydroquinidine, based on data from its hydrochloride salt and related Cinchona alkaloids, is provided below. These shifts would be the primary signals of interest in a SERS experiment.

Table 2: Expected Prominent Raman Shifts for Hydroquinidine

| Raman Shift (cm-1) | Tentative Vibrational Assignment |

|---|---|

| ~1620 | Quinoline ring stretching |

| ~1570 | Quinoline ring stretching |

| ~1475 | C-H deformation |

| ~1380 | Quinoline ring stretching |

| ~1240 | C-O stretching of methoxy (B1213986) group |

| ~1030 | C-H in-plane bending |

| ~830 | C-H out-of-plane bending |

Data compiled from Raman spectra of hydroquinidine hydrochloride and related Cinchona alkaloids. acs.orgnih.govchemicalbook.com

Environmental Transformation and Environmental Chemistry of Hydroquinidine Gluconate

Biotic Transformation Mechanisms in Environmental Compartments

Biotic transformation, or biodegradation, involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of pharmaceuticals from the environment.

The biodegradation of Hydroquinidine (B1662865) Gluconate is expected to be initiated by microbial enzymatic activities. While no studies have specifically detailed the microbial degradation of hydroquinidine, research on the biodegradation of quinoline (B57606), its core heterocyclic component, provides a model for potential pathways.

Several bacterial strains, including Pseudomonas and Rhodococcus species, have been shown to degrade quinoline. nih.govnih.govdtu.dk Common degradation pathways involve initial hydroxylation of the quinoline ring. dtu.dk Two primary pathways have been identified for quinoline biodegradation:

The 8-hydroxycoumarin (B196171) pathway: This pathway proceeds through the formation of 2-hydroxyquinoline (B72897) and 2,8-dihydroxyquinoline, which is then converted to 8-hydroxycoumarin. nih.govnih.gov

The 5,6-dihydroxy-2(1H) quinolinone pathway: This pathway also begins with hydroxylation at the 2-position, followed by further oxidation. nih.gov

It is plausible that microorganisms in soil and water could initiate the degradation of Hydroquinidine Gluconate by attacking the quinoline ring in a similar manner. The quinuclidine (B89598) ring and the gluconate counter-ion would also be subject to microbial metabolism, likely being utilized as carbon and nitrogen sources. Endophytic bacteria isolated from Cinchona trees have also been identified, some of which may have the ability to metabolize cinchona alkaloids. nih.gov

Table 2: Potential Initial Metabolites from the Microbial Degradation of the Quinoline Moiety of Hydroquinidine

| Potential Metabolite | Precursor Pathway |

| 2-hydroxyquinoline derivative | Both major pathways |

| 2,8-dihydroxyquinoline derivative | 8-hydroxycoumarin pathway |

| 8-hydroxycoumarin derivative | 8-hydroxycoumarin pathway |

| 5,6-dihydroxy-2-oxo-1,2-dihydroquinoline derivative | 5,6-dihydroxy-2(1H) quinolinone pathway |

This table is hypothetical and based on the known biodegradation pathways of the parent quinoline structure.

The biotransformation of Hydroquinidine Gluconate in the environment is mediated by a variety of microbial enzymes. Key enzyme classes likely involved include:

Monooxygenases and Dioxygenases: These enzymes are crucial for the initial hydroxylation of the aromatic quinoline ring, which is often the rate-limiting step in the degradation of such compounds.

Dehydrogenases: These enzymes could be involved in the further oxidation of hydroxylated intermediates.

Ring-cleavage enzymes: These are necessary to break open the aromatic and heterocyclic rings, leading to the formation of aliphatic intermediates that can then enter central metabolic pathways.

Sorption and Transport Phenomena in Environmental Matrices

The mobility of Hydroquinidine Gluconate in the environment is governed by its sorption to soil and sediment particles. Sorption is a key process that affects a compound's concentration in the aqueous phase and thus its availability for transport, degradation, and uptake by organisms. mdpi.com

Hydroquinidine is an alkaloid with basic nitrogen atoms, meaning its charge and, consequently, its sorption behavior will be pH-dependent. In most environmental soils and waters (pH 5-9), the nitrogen atoms in the quinuclidine ring are likely to be protonated, giving the molecule a positive charge. This suggests that cation exchange could be a significant sorption mechanism to negatively charged soil components like clay minerals and organic matter. mdpi.com

Studies on the adsorption of the related compounds quinine (B1679958) and quinidine (B1679956) to activated charcoal have shown that they do adsorb to organic carbon surfaces. nih.gov The extent of adsorption was found to be dependent on the concentration of the compound and the adsorbent. nih.gov In soil environments, the organic carbon content is a primary factor influencing the sorption of organic compounds. nih.gov

Table 3: Factors Influencing the Sorption and Transport of Hydroquinidine in Soil

| Environmental Factor | Effect on Sorption | Effect on Transport |

| Soil Organic Matter | Increased Sorption | Decreased Transport |

| Clay Content | Increased Sorption | Decreased Transport |

| Soil pH | Decreased pH may increase sorption | Decreased pH may decrease transport |

| Ionic Strength | May influence sorption | May have a complex effect on transport |

This table is based on general principles of soil science and the expected behavior of a cationic organic compound like hydroquinidine.

The transport of Hydroquinidine Gluconate through the soil profile and into groundwater would be retarded by these sorption processes. Compounds with strong sorption tendencies are less mobile and more likely to remain in the upper soil layers, where they are more available for biodegradation and photodegradation. Conversely, in soils with low organic matter and clay content, or under conditions of preferential flow, the transport of Hydroquinidine Gluconate to deeper soil layers and groundwater could be more significant.

Adsorption to Soil and Sediment Components

The adsorption of a chemical to soil and sediment is a critical process that dictates its mobility, bioavailability, and persistence in the environment. For Hydroquinidine Gluconate, an organic compound with ionizable functional groups, its adsorption behavior is expected to be complex and influenced by a variety of soil and sediment properties as well as the surrounding environmental conditions.

Influence of Physicochemical Properties:

Hydroquinidine, the active component of Hydroquinidine Gluconate, is a cinchona alkaloid. nih.govphytojournal.comijcrt.org Alkaloids are nitrogen-containing organic compounds that typically exhibit basic properties. The gluconate salt form enhances its water solubility. The extent to which Hydroquinidine Gluconate adsorbs to soil and sediment will be largely governed by the physicochemical properties of the hydroquinidine moiety, including its octanol-water partition coefficient (Kow) and its acid dissociation constant (pKa). As an alkaloid, hydroquinidine is expected to be protonated at typical environmental pH values, existing as a cation.

Mechanisms of Adsorption:

The primary mechanisms for the adsorption of cationic organic compounds like protonated hydroquinidine to soil and sediment components include:

Cation Exchange: Soils and sediments, particularly those with high clay and organic matter content, possess negatively charged surfaces. The positively charged hydroquinidine cation can be adsorbed to these surfaces through electrostatic attraction, displacing other cations such as calcium, magnesium, and sodium.

Hydrophobic Interactions: While the molecule is ionizable, the underlying quinoline ring structure is hydrophobic. This part of the molecule can interact with the organic carbon fraction of soil and sediment through hydrophobic partitioning.

Surface Complexation: The nitrogen and oxygen atoms in the hydroquinidine structure can potentially form coordinate bonds with metal oxides and hydroxides present in soil and sediment.

Factors Affecting Adsorption:

Several environmental factors can significantly influence the adsorption of Hydroquinidine Gluconate:

Soil and Sediment Composition: The organic carbon content is a primary determinant for the adsorption of organic compounds. Higher organic carbon content generally leads to greater adsorption due to hydrophobic interactions. The type and amount of clay minerals are also crucial, as they provide cation exchange sites.

pH: The pH of the soil and water will determine the speciation of hydroquinidine. At pH values below its pKa, it will be predominantly in its protonated, cationic form, favoring adsorption via cation exchange. As the pH increases above the pKa, the proportion of the neutral, less water-soluble form will increase, which may enhance hydrophobic partitioning.

Ionic Strength: The concentration of other ions in the soil solution can compete with the protonated hydroquinidine for binding sites on soil and sediment particles, potentially reducing its adsorption.

| Soil/Sediment Component | Dominant Adsorption Mechanism | Expected Adsorption Affinity |

| Organic Matter | Hydrophobic Partitioning, Cation Exchange | High |

| Clay Minerals (e.g., Montmorillonite) | Cation Exchange | High |

| Metal Oxides (e.g., Iron and Aluminum Oxides) | Surface Complexation | Moderate |

| Sand | Minimal | Low |

Leaching Potential in Groundwater Systems

The leaching potential of a chemical refers to its likelihood of migrating from the upper soil layers into groundwater. This is a significant concern for water-soluble and mobile compounds. The leaching of Hydroquinidine Gluconate will be inversely related to its adsorption to soil particles.

Factors Influencing Leaching:

The potential for Hydroquinidine Gluconate to leach into groundwater is dependent on several interconnected factors:

Adsorption Coefficient (Kd and Koc): A low soil-water partition coefficient (Kd) and organic carbon-normalized adsorption coefficient (Koc) would indicate weak adsorption and a higher potential for leaching. While specific values for Hydroquinidine Gluconate are not available, its cationic nature at typical environmental pH suggests that in soils with significant clay and organic matter content, adsorption would be substantial, thereby reducing its leaching potential.

Water Solubility: The gluconate salt form is designed for higher water solubility. While this is a property that can increase the potential for a substance to be transported with percolating water, strong adsorption to soil can counteract this effect.

Persistence: The longer a compound persists in the soil without degrading, the greater the opportunity for it to leach into groundwater. The environmental persistence of cinchona alkaloids is not well-documented in the literature.

Soil Type and Structure: Soils with high permeability, such as sandy soils with low organic matter and clay content, will allow for more rapid water infiltration and offer fewer binding sites, thus increasing the leaching potential. Conversely, clay-rich soils with high organic matter will retard the movement of the compound.

Climatic Conditions: The amount and frequency of rainfall are critical drivers of leaching. Higher rainfall will increase the volume of water moving through the soil profile, enhancing the transport of dissolved chemicals.

Inference from Related Compounds:

The following table summarizes the factors that would influence the leaching potential of Hydroquinidine Gluconate.

| Factor | Condition Favoring High Leaching Potential | Condition Favoring Low Leaching Potential |

| Soil Organic Carbon | Low | High |

| Soil Clay Content | Low | High |

| Soil pH | High (leading to a more neutral form) | Low (leading to a more cationic form) |

| Rainfall | High and frequent | Low and infrequent |

| Biodegradation Rate | Slow | Fast |

Advanced Analytical Method Development for Research Applications of Hydroquinidine Gluconate

Chromatographic Techniques for High-Resolution Separation

Chromatography is fundamental for isolating hydroquinidine (B1662865) from related alkaloids and complex sample matrices. High-resolution separation is critical, particularly due to the presence of stereoisomers which may exhibit different biological activities.

The primary challenge in the analysis of hydroquinidine is its separation from its diastereomer, quinidine (B1679956), and other related Cinchona alkaloids. Chiral chromatography is the definitive technique for this purpose. The development of these methods relies on the principle of creating transient diastereomeric complexes between the enantiomers and a chiral selector, which is typically part of the stationary phase (Chiral Stationary Phase, CSP). wvu.edu

Research into the separation of quinoline-containing compounds has led to the successful use of various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, and cyclodextrin-based CSPs are particularly effective. doi.orgresearchgate.net The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which differ stereoselectively between the analytes and the CSP. researchgate.net High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities for these separations. doi.org For instance, the separation of hexahydroquinoline derivatives has been successfully achieved on various CSPs, demonstrating high enantioresolution. doi.org

Table 1: Examples of Chiral Stationary Phases for Separation of Quinoline-type Alkaloids This table is illustrative of typical CSPs used for this class of compounds.

| CSP Type | Selector | Common Trade Names | Separation Principle |

| Polysaccharide-based | Cellulose or Amylose derivatives | Chiralcel, Chiralpak | Hydrogen bonding, π-π interactions, steric hindrance |

| Cyclodextrin-based | β-Cyclodextrin, γ-Cyclodextrin | Cyclobond, CDShell | Inclusion complex formation |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Chirobiotic T, Chirobiotic V | Multiple chiral centers, ionic and hydrogen bonding |

| Pirkle-type (π-complex) | Phenylglycine derivatives | Whelk-O, DACH-DNB | π-π interactions, dipole stacking, hydrogen bonding |

For the analysis of hydroquinidine gluconate in complex matrices such as plasma, serum, or environmental samples, Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. mdpi.com By using columns packed with sub-2 µm particles, UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. wvu.edu

A typical UHPLC method for quantifying a related alkaloid, quinidine, in human plasma involves a protein precipitation step for sample preparation, followed by separation on a C18 reversed-phase column. farmaciajournal.com The mobile phase often consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. farmaciajournal.com This approach is directly applicable to hydroquinidine, enabling its rapid and efficient quantification in biological fluids for research purposes. farmaciajournal.commdpi.com The enhanced peak capacity of UHPLC is crucial for resolving the target analyte from endogenous matrix components, thereby improving the accuracy and reliability of the analysis. mdpi.com

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the analysis of hydroquinidine, providing high sensitivity for trace-level detection and detailed structural information for unambiguous identification.

The study of hydroquinidine's metabolic fate requires robust analytical techniques capable of identifying and quantifying its metabolites in biological samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this application. nih.govtechnologynetworks.com The process begins with chromatographic separation of the metabolites from the parent drug and endogenous compounds. Following ionization, typically by electrospray ionization (ESI), the precursor ion corresponding to a potential metabolite is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.govyoutube.com

This tandem MS approach provides a structural fingerprint for each metabolite, allowing for the elucidation of biotransformation pathways such as hydroxylation, demethylation, or oxidation. While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it often requires chemical derivatization to increase the volatility of the metabolites. mdpi.com The development of an LC-MS/MS metabolite profiling method involves optimizing both the chromatographic separation and the MS/MS fragmentation conditions to achieve comprehensive detection of all metabolic products. youtube.commdpi.com

High-Resolution Mass Spectrometry (HRMS), utilizing analyzers like Time-of-Flight (TOF) or Orbitrap, provides exceptionally accurate mass measurements, typically with an error of less than 5 parts per million (ppm). shimadzu.com This capability allows for the confident determination of a molecule's elemental composition. For hydroquinidine (C₂₀H₂₆N₂O₂), the monoisotopic mass is 326.199428 Da. nih.govnih.gov

By comparing the experimentally measured accurate mass with the theoretical mass calculated from the proposed elemental formula, HRMS can confirm the identity of hydroquinidine and its metabolites. This is a critical step in structural confirmation, as it significantly reduces the number of possible chemical formulas for an observed mass, thereby increasing confidence in the identification. shimadzu.com

Table 2: High-Resolution Mass Data for Hydroquinidine

| Parameter | Value | Source |

| Molecular Formula | C₂₀H₂₆N₂O₂ | nih.gov |

| Theoretical Monoisotopic Mass | 326.199428 Da | nih.govnih.gov |

| Adduct Ion (M+H)⁺ | 327.2067 Da | nih.gov |

| Typical Mass Accuracy | < 5 ppm | shimadzu.com |

Electrochemical Methods for Detection and Characterization